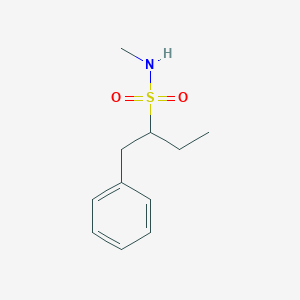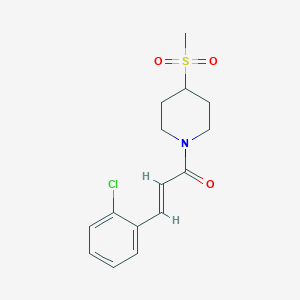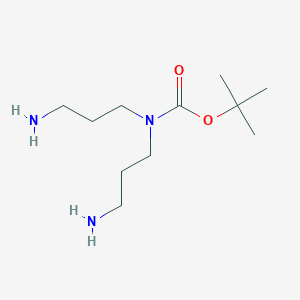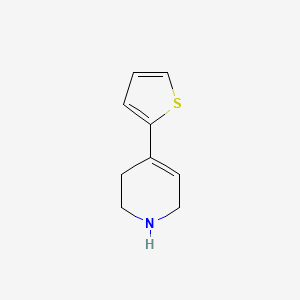
4-(2-Thienyl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Thienyl)butyric acid” is a compound that is related to the one you asked about . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of organotin (IV) derivatives of 4-(2-thienyl)butyric acid has been achieved by reacting the ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively .
Molecular Structure Analysis
The molecular structure of “4-(2-Thienyl)benzaldeyde” has been analyzed . It has a molecular formula of CHOS, an average mass of 188.246 Da, and a monoisotopic mass of 188.029587 Da .
Chemical Reactions Analysis
The organotin (IV) derivatives of 4-(2-thienyl)butyric acid were synthesized by the reaction of 4-(2-thienyl)butyric acid with the corresponding R3SnCl or R2SnCl2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Thienyl)benzaldeyde” have been analyzed . It has a molecular formula of CHOS, an average mass of 188.246 Da, and a monoisotopic mass of 188.029587 Da .
Scientific Research Applications
Synthesis of Organotin Derivatives
A series of tri- and diorganotin(IV) derivatives of 4-(2-thienyl)butyric acid have been synthesized . The reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively, resulted in these compounds .
Antimicrobial Studies
These synthesized compounds have shown significant antimicrobial activities against different strains of bacteria (Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis and Staphylococcus aureus) and fungi (Mucor species, Aspergillus solani, Helminthosporium oryzae, Aspergillus flavus, Aspergillus niger) . They probably work by interfering with the ability of bacteria to form cell walls .
Potential Antitumor Applications
Organotin(IV) carboxylates, including those derived from 4-(2-thienyl)butyric acid, are being studied for their antitumor applications . They may find possible scope to be used as an effective antitumor drug .
Electro-Optical Applications
Thiophene carboxylic acids and their derivatives, including 4-(2-thienyl)butyric acid, are well known for their role in electro-optical applications .
Corrosion Inhibition Abilities
These compounds have been shown to possess corrosion inhibition abilities of many metals in acid solutions .
Synthesis of Derivatives with Trimethylsilyl End-Substituents
A derivative of 4,7-di-2-thienyl-2,1,3-benzothiadiazole with trimethylsilyl end-substituents, 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD), has been synthesized . The phase transition parameters and thermal stability of T-BTD and TMS-T-BTD were investigated using DSC and TGA methods .
Improved Solubility and Thermal Stability
The presence of the trimethylsilyl end-groups in TMS-T-BTD significantly enhances solubility, increases the melting temperature, and improves the resistance of TMS-T-BTD to evaporation in the liquid state .
Spectral-Fluorescent Properties
The spectral-fluorescent properties of solutions in hexane and THF have been investigated . The solvatochromic effect was studied in a series of solvents, including hexane, THF, dichloromethane, and acetonitrile .
Mechanism of Action
Safety and Hazards
The safety data sheet for “4-(2-Thienyl)butyric acid” indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
Future Directions
A new thiophene-substituted terpyridine derivative has been prepared and characterized . This ligand features a thiophene heterocycle (as an electrochemically polymerizable unit) as well as two chlorine atoms for further functionalization . This could be a potential future direction for the development of “4-(2-Thienyl)-1,2,3,6-tetrahydropyridine” or similar compounds.
properties
IUPAC Name |
4-thiophen-2-yl-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-3,7,10H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTAYIPXDDGKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thienyl)-1,2,3,6-tetrahydropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2627790.png)
![8-(3-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627791.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2627793.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide](/img/structure/B2627795.png)
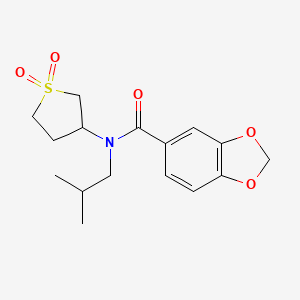
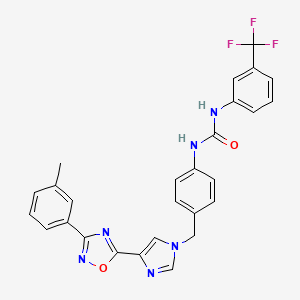

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2627801.png)
![2-(4-chlorophenyl)-5-isopropyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627803.png)

